

Real-Time Cell Viability Monitoring with RealTime-Glo™ MT Cell Viability Assay

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Compound of Interest

Compound Name: *Promega*

Cat. No.: *B15193565*

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Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The RealTime-Glo™ MT Cell Viability Assay offers a non-lytic, homogeneous, bioluminescent method for the real-time measurement of cell viability.[1] This advanced assay allows for the continuous monitoring of cell health over extended periods, providing dynamic insights into cellular responses to various treatments.[2][3] Unlike endpoint assays that necessitate cell lysis, the RealTime-Glo™ assay preserves the cell population for further downstream applications, enabling multiplexing with other assays to gain more comprehensive data from a single sample.[1][4][5] The assay's core principle lies in measuring the reducing potential of metabolically active cells, offering a reliable indicator of cell viability that is independent of cellular ATP levels.[6][7]

Principle of the Assay

The RealTime-Glo™ MT Cell Viability Assay utilizes a pro-substrate, the MT Cell Viability Substrate, and the NanoLuc® luciferase enzyme.[1][6] The cell-permeant MT Cell Viability Substrate is reduced by the metabolic activity of viable cells into a NanoLuc® substrate. This substrate is then released into the culture medium where it is rapidly consumed by the NanoLuc® luciferase, generating a stable luminescent signal that is directly proportional to the

number of living cells.[5][6][8] Dead cells lack the metabolic capacity to reduce the pro-substrate and therefore do not produce a signal.[5][6]

Key Applications

- Continuous Monitoring of Cell Proliferation and Cytotoxicity: Track the effects of compounds on cell growth and viability over several hours or days from a single plate.[4][7]
- Dose-Response and Time-Course Studies: Determine the potency (EC50) of a compound and understand its kinetic effects on cell viability.[2]
- High-Throughput Screening: The simple, add-and-read format is amenable to automated workflows in 96-, 384-, and 1536-well plates.[7]
- Multiplexing with Other Assays: Combine with other non-lytic assays to investigate different cellular processes, such as apoptosis or cytotoxicity, in the same sample.[2][4]

Data Presentation

Table 1: Example Time-Dependent EC50 Values for Bortezomib-Treated A549 Cells

Time Point (hours)	EC50 (nM)
12	>1000
24	500
48	100
72	50

This table summarizes hypothetical data based on the principle of time-dependent drug effects that can be observed with the RealTime-Glo™ assay. The luminescent signal from each well is monitored over time, and EC50 values can be calculated at different time points from the dose-response curves.[2][6]

Table 2: Comparison of RealTime-Glo™ with Endpoint Viability Assays

Feature	RealTime-Glo™ MT Assay	Traditional Endpoint Assays (e.g., MTT, other luminescent ATP assays)
Measurement Type	Real-time, continuous monitoring	Single time point
Cell Lysis	No (Nonlytic)	Yes (Lytic)
Multiplexing	Readily compatible with other non-lytic and subsequent lytic assays	Limited or not possible
Data Obtained	Kinetic and time-dependent effects from a single plate	Static snapshot of cell viability
Reagent Addition	Single addition at the start of the experiment	Requires separate plates for each time point

Experimental Protocols

Protocol 1: Real-Time, Continuous-Read Cell Viability Assay

This protocol is designed for monitoring cell viability over an extended period.

Materials:

- RealTime-Glo™ MT Cell Viability Assay Kit (MT Cell Viability Substrate and NanoLuc® Enzyme)
- White, opaque-walled multiwell plates (96-, 384-, or 1536-well) suitable for luminescence readings
- Cells in culture
- Test compounds

- Plate-reading luminometer with temperature and CO₂ control (recommended)

Procedure:

- Prepare 2X RealTime-Glo™ Reagent: Equilibrate the MT Cell Viability Substrate and NanoLuc® Enzyme to 37°C.[9] Prepare the 2X reagent solution by diluting both components in pre-warmed cell culture medium according to the kit instructions.
- Cell Plating: Seed cells at the desired density in the white-walled multiwell plates. The optimal cell number should be determined for each cell line to ensure the signal remains within the linear range of the assay throughout the experiment.[9]
- Addition of Reagent and Compound: Add an equal volume of the 2X RealTime-Glo™ Reagent containing the test compound at a 2X concentration to the cells. This results in a final 1X concentration of the assay reagents and the desired final concentration of the test compound.
- Incubation and Measurement: Place the plate in a plate-reading luminometer maintained at 37°C and 5% CO₂. [2][6] Measure luminescence at regular intervals (e.g., every hour) for the duration of the experiment (up to 72 hours).[2][6]
- Data Analysis: Plot the luminescence signal over time for each treatment condition. The change in luminescence relative to vehicle-treated control cells indicates the effect on cell viability.

Protocol 2: Endpoint Cell Viability Assay

This protocol is for determining cell viability at a single, predetermined time point.

Materials:

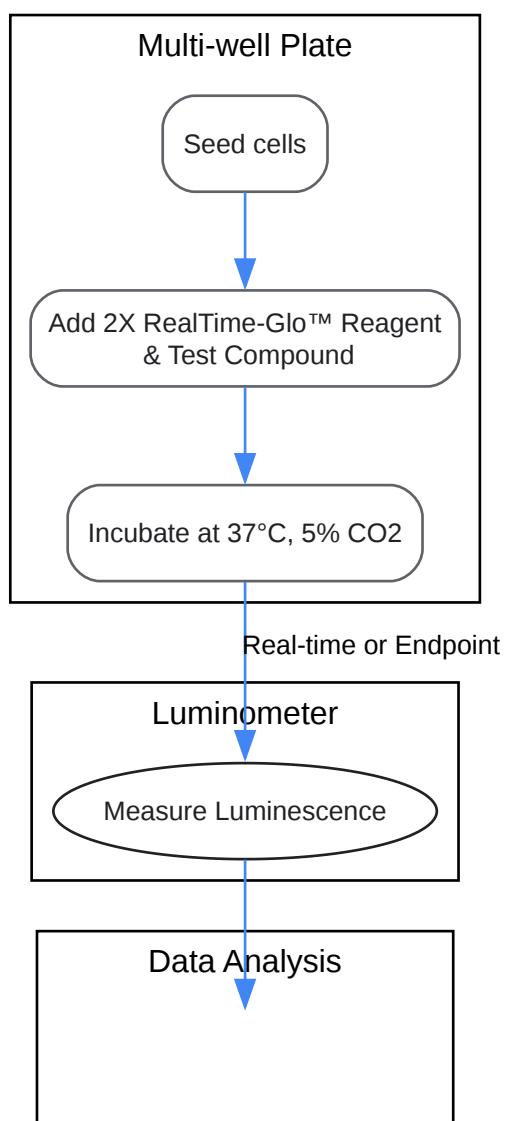
- Same as Protocol 1.

Procedure:

- Cell Plating and Treatment: Seed cells in white-walled multiwell plates and treat with the test compound for the desired duration.

- Prepare 2X RealTime-Glo™ Reagent: As described in Protocol 1.
- Reagent Addition: At the end of the treatment period, add an equal volume of the 2X RealTime-Glo™ Reagent to each well.
- Incubation: Incubate the plate at 37°C for 1 hour.[9]
- Measurement: Measure luminescence using a plate-reading luminometer.
- Data Analysis: Compare the luminescence signals from treated and untreated wells to determine the effect on cell viability.

Visualizations



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Caption: Experimental workflow for the RealTime-Glo™ MT Cell Viability Assay.



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Caption: Mechanism of the RealTime-Glo™ MT Cell Viability Assay.

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